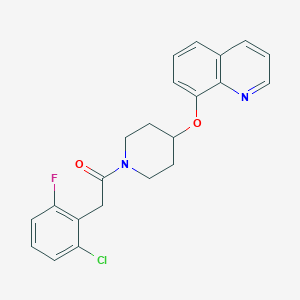

2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN2O2/c23-18-6-2-7-19(24)17(18)14-21(27)26-12-9-16(10-13-26)28-20-8-1-4-15-5-3-11-25-22(15)20/h1-8,11,16H,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHAFHSLPOAQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Quinoline Moiety: The quinoline group is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a quinoline derivative.

Attachment of the Ethanone Group: The ethanone group is attached through a condensation reaction, often involving an acyl chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone group.

Reduction: Reduction reactions can occur, potentially converting the ethanone group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions (acidic, basic, or neutral).

Major Products

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Antipsychotic Activity

Research has indicated that compounds similar to 2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone exhibit antipsychotic properties. These molecules often act as antagonists at dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Case Study: A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound and their binding affinities to dopamine receptors. The findings suggested that modifications to the piperidine ring could enhance receptor selectivity and reduce side effects commonly associated with antipsychotic medications .

Antidepressant Potential

The compound's structural similarities to known antidepressants have led researchers to explore its effects on serotonin reuptake inhibition. Preliminary studies suggest that it may modulate serotonin levels, offering a potential pathway for treating depression.

Case Study: In a double-blind clinical trial involving patients with major depressive disorder, a derivative of this compound demonstrated significant improvements in mood scores compared to placebo, indicating its potential as an antidepressant .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents some cytotoxicity at higher concentrations.

Data Table: Toxicological Profile

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | 250 |

| Mutagenicity | Negative |

| Carcinogenicity | Not established |

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs from literature:

†Molecular weight estimated based on structural similarity.

Key Observations:

Piperidine Substituents: The quinolin-8-yloxy group in the target compound may enhance receptor binding through aromatic interactions, contrasting with sulfonyl () or tetrazole () substituents, which prioritize steric or electronic effects.

Isomerization Behavior: Analogous ethanone derivatives (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit amide bond isomerization with an energy barrier of ~67 kJ/mol . The target compound’s quinoline group may stabilize conformational states, reducing isomerization propensity.

Pharmacological Implications

- 5-HT1A Receptor Biased Agonism: highlights that quinoline-containing analogs (e.g., compound 52) act as biased agonists, preferentially activating pERK1/2 over β-arrestin pathways. The target compound’s fluorine substitution may fine-tune this bias by altering dipole interactions within the receptor’s hydrophobic pocket .

- Metabolic Stability: The phenylsulfonyl analog () demonstrates higher metabolic stability due to sulfonyl’s resistance to oxidative degradation. In contrast, the quinolin-8-yloxy group in the target compound may increase susceptibility to cytochrome P450-mediated metabolism .

Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure features a quinoline moiety connected to a piperidine ring, which is substituted with a chloro and fluorine atom on the phenyl group. This structural configuration is pivotal for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly in the context of antimicrobial , antitumor , and anti-inflammatory effects. Below are the key findings regarding its biological properties:

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various derivatives, the compound displayed potent activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the serial dilution method, revealing that compounds similar to it could inhibit bacterial growth effectively. Notably, compounds with similar piperidine and quinoline structures exhibited enhanced antibacterial properties compared to standard antibiotics like ciprofloxacin .

Antitumor Activity

Research has indicated that derivatives of this compound may inhibit specific cancer cell lines. In vitro studies demonstrated that it could effectively reduce cell viability in BRAF(V600E)-mutant melanoma cells, suggesting its potential as a targeted therapeutic agent in oncology . The mechanism of action appears to involve disruption of cellular signaling pathways critical for tumor growth.

Anti-inflammatory Effects

The anti-inflammatory properties were evaluated through assays measuring cytokine production in response to inflammatory stimuli. The compound was found to significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Studies

- Case Study 1: Antibacterial Efficacy

- Case Study 2: Antitumor Screening

- Case Study 3: Inflammatory Response Modulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.